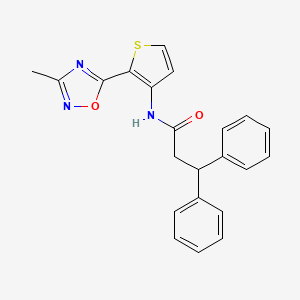

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3,3-diphenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3,3-diphenylpropanamide” is a complex organic compound that contains several functional groups, including an oxadiazole ring, a thiophene ring, and an amide group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the thiophene ring, and the amide group. The oxadiazole ring is a five-membered ring containing three heteroatoms (two nitrogens and one oxygen), and the thiophene ring is a five-membered ring containing one sulfur atom .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring, for example, can participate in a variety of chemical reactions due to its low aromaticity and the presence of the weak O–N bond .

Applications De Recherche Scientifique

Anticancer Activity

Research on derivatives of oxadiazole, including compounds structurally related to N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3,3-diphenylpropanamide, has shown promising results in anticancer studies. For instance, a study on substituted benzamides demonstrated significant anticancer activity against various cancer cell lines, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

Compounds featuring the 1,2,4-oxadiazole moiety have been explored for their antimicrobial and antifungal properties. Studies on derivatives have reported significant activity against a range of bacterial and fungal species. This includes the synthesis and evaluation of novel 1,2,4-oxadiazole derivatives with potent antimicrobial evaluation, showcasing the potential of these compounds in addressing resistant microbial strains (Desai et al., 2016).

Antidiabetic Activity

The exploration of 1,2,4-oxadiazole derivatives for antidiabetic properties has yielded compounds with promising α-amylase inhibitory activity. This suggests the potential of these molecules in the management of diabetes through the modulation of enzymatic activity involved in carbohydrate metabolism (Lalpara et al., 2021).

Nematocidal Activity

Research into the nematocidal activity of 1,2,4-oxadiazole derivatives has identified compounds with effective action against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease. This highlights the potential agricultural applications of such compounds in controlling nematode populations that threaten crops and forests (Liu et al., 2022).

Antioxidant Properties

The antioxidant capacity of 1,2,4-oxadiazole derivatives has been investigated, revealing compounds with significant free radical scavenging activity. This activity is crucial in preventing oxidative stress-related diseases, suggesting the therapeutic potential of these compounds in managing conditions linked to oxidative damage (Saoud et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-15-23-22(27-25-15)21-19(12-13-28-21)24-20(26)14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJCSWOYJJEEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2657036.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)

![5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2657043.png)

![2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)

![7-Fluoro-2-methyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2657054.png)

![3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2657056.png)